molecular formula C18H18Cl2N2O B4853676 1-(3,4-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

1-(3,4-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B4853676
M. Wt: 349.3 g/mol
InChI Key: WMRDZQKDNDURFY-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzoyl)-4-(2-methylphenyl)piperazine, commonly known as MBZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. MBZP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research. In

Scientific Research Applications

MBZP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. MBZP has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MBZP has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of MBZP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MBZP has also been found to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of mood, motivation, and reward. Additionally, MBZP has been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
MBZP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood, motivation, and reward. MBZP has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress. Additionally, MBZP has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

MBZP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various aspects of neurobiology. However, MBZP also has some limitations for lab experiments. It exhibits low potency and efficacy compared to other psychoactive drugs, making it less useful for certain applications. Additionally, its mechanism of action is not fully understood, which limits its potential for drug development.

Future Directions

There are several future directions for research on MBZP. One area of research is the development of more potent and selective derivatives of MBZP for therapeutic applications. Another area of research is the elucidation of the exact mechanism of action of MBZP, which will provide insights into its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of MBZP will provide valuable information for the development of safe and effective drugs. Finally, research on the long-term effects of MBZP on the brain and behavior will provide insights into its potential for the treatment of neurodegenerative disorders.

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)14-6-7-15(19)16(20)12-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRDZQKDNDURFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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